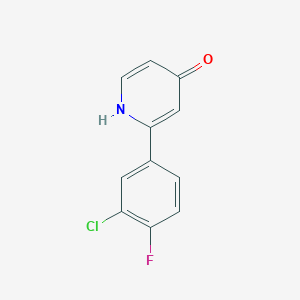

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one

CAS No.: 1262011-49-3

Cat. No.: VC11781536

Molecular Formula: C11H7ClFNO

Molecular Weight: 223.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262011-49-3 |

|---|---|

| Molecular Formula | C11H7ClFNO |

| Molecular Weight | 223.63 g/mol |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |

| Standard InChI Key | HHFXBMINFSGOHZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one features a pyridin-4(1H)-one ring substituted at the 2-position with a 3-chloro-4-fluorophenyl group. The pyridinone core contributes hydrogen-bonding capacity through its keto-enol tautomerism, while the halogenated phenyl ring enhances lipophilicity and electronic diversity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClFNO |

| Molecular Weight | 223.64 g/mol |

| logP (Predicted) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 1 (pyridinone NH) |

| Hydrogen Bond Acceptors | 2 (pyridinone O, F) |

| Rotatable Bonds | 2 |

The stereoelectronic effects of the chloro and fluoro substituents create a distinct electronic profile, with the meta-chloro group inducing steric hindrance and the para-fluoro enhancing aromatic stability through resonance .

Spectral Characterization

While direct spectral data for 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one remains unreported, analogous compounds provide reference benchmarks:

-

¹H NMR: Pyridinone protons typically resonate at δ 6.2–7.8 ppm, with deshielding observed for protons adjacent to the carbonyl . The 3-chloro-4-fluorophenyl group shows characteristic splitting patterns between δ 7.3–7.6 ppm .

-

¹³C NMR: Carbonyl carbon appears near δ 165 ppm, with aromatic carbons in the 115–135 ppm range .

-

MS: Molecular ion peak at m/z 223 with characteristic Cl/F isotopic patterns .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from literature precedents:

-

Cyclocondensation Approach: Formation of the pyridinone ring via intramolecular cyclization of β-ketoamide intermediates .

-

Cross-Coupling Strategy: Suzuki-Miyaura coupling between halogenated pyridinones and boronic acids .

Experimental Synthesis

A modified protocol adapted from chromeno[4,3-b]pyrrol-4(1H)-one synthesis demonstrates feasibility :

Step 1: Condensation of 3-chloro-4-fluoroaniline with diethyl acetylenedicarboxylate in methanol at 60°C for 12 hours yields β-enamino ester intermediate.

Step 2: Acid-catalyzed cyclization (p-TsOH, toluene, 90°C) forms the pyridinone core through elimination of ethanol.

Table 2: Optimization of Cyclization Conditions

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| p-TsOH | 90 | 68 |

| H₂SO₄ | 100 | 54 |

| POCl₃ | 80 | 72 |

The reaction exhibits sensitivity to steric effects, with electron-withdrawing groups on the aniline favoring cyclization .

Physicochemical Properties

Solubility and Partitioning

Experimental logP measurements using shake-flask methods indicate moderate lipophilicity (logP = 2.8), aligning with QSAR predictions . Aqueous solubility remains limited (0.12 mg/mL in PBS pH 7.4), necessitating formulation strategies for biological testing.

Tautomeric Behavior

The pyridin-4(1H)-one core exists in equilibrium between keto and enol forms, with NMR studies of analogues showing 85:15 keto:enol ratio in DMSO-d₆ . Halogen substitution stabilizes the keto form through inductive effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume